2-Chloro-3-(pyridin-3-yl)pyrazine
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Overview
Description
2-Chloro-3-(pyridin-3-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(pyridin-3-yl)pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, oxidation, nucleophilic substitution, and cyclization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(pyridin-3-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazine and pyridine rings.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as 3-chloroperoxybenzoic acid (mCPBA).
Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazine derivatives .
Scientific Research Applications
2-Chloro-3-(pyridin-3-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(pyridin-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain pyrazine rings and exhibit various biological activities.
Pyrazinamide: A well-known anti-tubercular drug that shares structural similarities with pyrazine derivatives.
Uniqueness
2-Chloro-3-(pyridin-3-yl)pyrazine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H6ClN3 |
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Molecular Weight |
191.62 g/mol |
IUPAC Name |
2-chloro-3-pyridin-3-ylpyrazine |
InChI |
InChI=1S/C9H6ClN3/c10-9-8(12-4-5-13-9)7-2-1-3-11-6-7/h1-6H |
InChI Key |
HJKWALATGUQCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2Cl |
Origin of Product |
United States |
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